molecular formula C9H12N2OS B1584115 1-(4-Ethoxyphenyl)thiourea CAS No. 880-29-5

1-(4-Ethoxyphenyl)thiourea

Cat. No. B1584115
CAS RN: 880-29-5
M. Wt: 196.27 g/mol
InChI Key: QGLYTNIXHPCRCF-UHFFFAOYSA-N
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Description

“1-(4-Ethoxyphenyl)thiourea” is an organic compound with the IUPAC name N-(4-ethoxyphenyl)thiourea . It has a molecular weight of 196.27 and its InChI code is 1S/C9H12N2OS/c1-2-12-8-5-3-7(4-6-8)11-9(10)13/h3-6H,2H2,1H3,(H3,10,11,13) .


Molecular Structure Analysis

The molecular structure of “1-(4-Ethoxyphenyl)thiourea” can be represented by the linear formula C9H12N2OS . The molecule consists of a thiourea group attached to a 4-ethoxyphenyl group .


Physical And Chemical Properties Analysis

“1-(4-Ethoxyphenyl)thiourea” is a solid substance . and is typically stored at normal temperatures .

Scientific Research Applications

Synthesis and Characterization

1-(4-Ethoxyphenyl)thiourea derivatives have been synthesized and characterized for various applications, demonstrating the versatility of these compounds in scientific research. For example, a study by Mushtaque et al. (2016) involved the synthesis, characterization, and computational quantum chemical studies of a thiourea derivative, which showed binding potential with DNA and had cytotoxic effects against MCF-7 cell lines. This suggests the potential use of such compounds in therapeutic applications, particularly in targeting cancer cells (Mushtaque et al., 2016).

Biological Activities

The biological activities of thiourea derivatives have been explored, including antioxidant, cytotoxic, antibacterial, and antifungal properties. For instance, Tahir et al. (2015) synthesized nitrosubstituted acyl thioureas and evaluated their DNA-binding properties, antioxidant, cytotoxic, antibacterial, and antifungal activities, highlighting their potential as multifunctional agents for medical applications (Tahir et al., 2015).

Drug Development and Molecular Docking

Thiourea derivatives have also been used in drug development, including the design and synthesis of compounds with potential antitumor, anticonvulsant, and antibacterial properties. Studies have employed molecular docking to understand the interaction of these compounds with biological targets, which is critical in the development of new therapeutic agents. For example, Parmar et al. (2021) discovered anticancer thiourea-azetidine hybrids through design, synthesis, in vitro antiproliferative, and in silico molecular docking against VEGFR-2, demonstrating their potential as cancer therapeutics (Parmar et al., 2021).

Safety And Hazards

The safety information for “1-(4-Ethoxyphenyl)thiourea” indicates that it is potentially dangerous . The GHS pictograms show a skull and crossbones, indicating that it can be fatal if swallowed (Hazard Statement H301) .

properties

IUPAC Name

(4-ethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-2-12-8-5-3-7(4-6-8)11-9(10)13/h3-6H,2H2,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLYTNIXHPCRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236752
Record name Urea, 1-(p-ethoxyphenyl)-2-thio-
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Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)thiourea

CAS RN

880-29-5
Record name N-(4-Ethoxyphenyl)thiourea
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Record name Urea, 1-(p-ethoxyphenyl)-2-thio-
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Record name 880-29-5
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Record name Urea, 1-(p-ethoxyphenyl)-2-thio-
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Record name 4-ethoxyphenylthiourea
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Synthesis routes and methods

Procedure details

750 Parts of a 30% aqueous hydrochloric acid are placed into a reaction vessel, whereupon 822 parts of p-phenetidine, 479 parts of ammonium rhodanide and 31.2 parts of sodium hydrogenosulfite are introduced successively, while stirring. The reaction mixture is stirred for 15 hours at 80° C., thereafter for 8 hours at 95° C., and subsequently the precipitate having been formed is filtered off with suction, while hot, and washed with hot water until neutral. The dried product gives a yield of 1129 parts (corresponding to 96.0% of the theory) of p-ethoxyphenyl thiourea of the formula ##STR4## which product has a melting point of from 167° to 168° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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